molecular formula C20H18FNO5S B307000 (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B307000
M. Wt: 403.4 g/mol
InChI Key: BFRQTSKNSVRJHW-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes and signaling pathways. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been found to be highly effective at inhibiting the growth of cancer cells. Additionally, this compound has been found to have potential as an anti-inflammatory agent, which may be useful in the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is that it may have potential toxic effects at high concentrations.

Future Directions

There are several future directions for research involving (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further explore its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as investigating its potential in combination with other cancer treatments. Another potential direction is to further explore its anti-inflammatory properties, with the goal of developing new treatments for inflammatory diseases. Additionally, further research could be done to investigate the potential toxic effects of this compound at high concentrations, in order to better understand its safety profile.

Synthesis Methods

The synthesis of (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde and 3,4,5-trimethoxybenzylamine in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione to yield the final product. This synthesis method has been found to be efficient and yields a high purity product.

Scientific Research Applications

(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use in a variety of scientific research applications. One potential application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H18FNO5S

Molecular Weight

403.4 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18FNO5S/c1-25-15-8-13(9-16(26-2)18(15)27-3)10-17-19(23)22(20(24)28-17)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3/b17-10-

InChI Key

BFRQTSKNSVRJHW-YVLHZVERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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